molecular formula C20H21N3O3S2 B4712366 4-(1-azepanylsulfonyl)-N-1,3-benzothiazol-2-ylbenzamide

4-(1-azepanylsulfonyl)-N-1,3-benzothiazol-2-ylbenzamide

Cat. No. B4712366
M. Wt: 415.5 g/mol
InChI Key: KSHLJEAZVRDCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-azepanylsulfonyl)-N-1,3-benzothiazol-2-ylbenzamide, also known as ABT-751, is a synthetic compound that belongs to the class of microtubule inhibitors. It was first developed by Abbott Laboratories in the late 1990s as a potential anticancer agent. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

4-(1-azepanylsulfonyl)-N-1,3-benzothiazol-2-ylbenzamide works by inhibiting the formation of microtubules, which are essential for cell division and growth. By disrupting microtubule formation, this compound prevents cancer cells from dividing and proliferating, leading to cell death. Additionally, this compound has been shown to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that tumors need to grow and spread.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its microtubule inhibitory and anti-angiogenic properties, it has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell migration and invasion, and modulate the expression of various genes involved in cancer progression. It has also been shown to have anti-inflammatory properties and to modulate the immune system.

Advantages and Limitations for Lab Experiments

4-(1-azepanylsulfonyl)-N-1,3-benzothiazol-2-ylbenzamide has several advantages for use in lab experiments. It is a potent and selective microtubule inhibitor, which means it can be used to study the role of microtubules in cell division and growth. It has also been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. However, this compound has some limitations for use in lab experiments. It is a synthetic compound, which means it may have different properties and effects than natural compounds. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.

Future Directions

There are several potential future directions for research on 4-(1-azepanylsulfonyl)-N-1,3-benzothiazol-2-ylbenzamide. One area of interest is its potential use in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another area of interest is its potential use in combination with immunotherapy, which could enhance its immunomodulatory properties. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other scientific research fields, such as neurology and immunology.

Scientific Research Applications

4-(1-azepanylsulfonyl)-N-1,3-benzothiazol-2-ylbenzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, it has been shown to have potent antitumor activity against a wide range of cancer cell lines, including breast, lung, ovarian, and colon cancer. In neurology, it has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, it has been shown to have potential as an immunomodulatory agent.

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c24-19(22-20-21-17-7-3-4-8-18(17)27-20)15-9-11-16(12-10-15)28(25,26)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHLJEAZVRDCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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